molecular formula C10H16O5V B8664234 bis(2,4-pentanedionato)oxovanadium (IV)

bis(2,4-pentanedionato)oxovanadium (IV)

Cat. No.: B8664234
M. Wt: 267.17 g/mol
InChI Key: GGUKAPURIDGXAJ-UHFFFAOYSA-N
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Description

Significance of Vanadium in Bioinorganic and Catalytic Chemistry

Vanadium is a crucial trace element in various biological systems, participating in several enzymatic processes. It is a key component of vanadium-dependent haloperoxidases found in marine algae and fungi, as well as vanadium nitrogenases in certain bacteria which are involved in nitrogen fixation. The ability of vanadium to exist in multiple oxidation states allows it to play a diverse role in redox reactions within biological contexts.

In the realm of catalytic chemistry, vanadium compounds are widely utilized as catalysts in a range of industrial applications. A notable example is the use of vanadium(V) oxide as a catalyst in the production of sulfuric acid. Vanadium-based catalysts are also employed in the epoxidation of allylic alcohols. The catalytic prowess of vanadium complexes is largely attributed to their Lewis acidic nature and their capacity to facilitate electron transfer in redox processes.

Overview of Oxovanadium(IV) Coordination Chemistry

The coordination chemistry of oxovanadium(IV), often referred to as the vanadyl ion (VO²⁺), is characterized by its distinctive structural and electronic properties. The vanadyl ion is one of the most stable diatomic cations. In its complexes, the vanadium atom is typically bonded to an oxygen atom via a short and strong double bond (V=O).

Oxovanadium(IV) complexes commonly adopt a square pyramidal geometry, with the doubly bonded oxygen atom situated at the apex. The four other coordinating atoms lie in the basal plane. This d¹ paramagnetic compound often exhibits two distinct optical transitions. Furthermore, it acts as a weak Lewis acid, capable of forming adducts with various bases.

The electronic structure of bis(2,4-pentanedionato)oxovanadium(IV) has been extensively studied. The bonding between the vanadium and the equatorial acetylacetonate (B107027) ligands is primarily characterized by sigma interactions involving the filled ligand orbitals and the empty orbitals of the d¹ vanadium(IV) ion. The interaction with the axial oxygen atom involves significant metal-d orbital participation, resulting in a robust V-O bond with partial triple-bond character. The unpaired electron in the metal's d-orbital is localized in the non-bonding d(xy) orbital.

Historical Development and Key Milestones in Bis(2,4-pentanedionato)oxovanadium(IV) Studies

The history of bis(2,4-pentanedionato)oxovanadium(IV), also known as vanadyl acetylacetonate, dates back to 1876. sbq.org.br Early research on this compound was primarily focused on its synthesis and basic characterization. A common synthetic route that emerged involves the reaction of a vanadium(IV) source, such as vanadyl sulfate (B86663), with acetylacetone (B45752). An alternative method utilizes a redox reaction starting from vanadium pentoxide. wikipedia.org

A significant milestone in the study of this compound was the elucidation of its structure. Early structural investigations confirmed its square pyramidal geometry, which was a relatively uncommon coordination geometry at the time. sbq.org.br X-ray crystallography revealed the characteristic short V=O double bond. The five-coordinate structure and its ability to expand its coordination number by adding another ligand were subjects of considerable interest and contributed to the development of coordination chemistry theories. sbq.org.br

The table below summarizes some of the key physicochemical properties of bis(2,4-pentanedionato)oxovanadium(IV):

Physicochemical Properties of Bis(2,4-pentanedionato)oxovanadium(IV)

PropertyValue
AppearanceBlue-green solid
Molar Mass265.157 g/mol
Melting Point258 °C (496 °F; 531 K)
Boiling Point174 °C (345 °F; 447 K) at 0.2 torrs (27 Pa)
SolubilitySoluble in polar organic solvents (e.g., CHCl₃, CH₂Cl₂, Benzene, CH₃OH, CH₃CH₂OH), insoluble in water

Scope and Academic Relevance of Research on Bis(2,4-pentanedionato)oxovanadium(IV)

The academic relevance of bis(2,4-pentanedionato)oxovanadium(IV) is extensive and continues to grow. It serves as a versatile precursor for the synthesis of a wide array of other vanadium compounds. dartmouth.edu The acetylacetonate ligands can be readily exchanged with other organic ligands, allowing for the synthesis of new oxovanadium(IV) complexes with tailored properties. researchgate.net

In the field of catalysis, it is employed as a catalyst for various organic transformations, including the epoxidation of allylic alcohols. wikipedia.org Its catalytic activity is a subject of ongoing research, with studies focusing on developing more efficient and selective catalytic systems based on this complex.

Furthermore, bis(2,4-pentanedionato)oxovanadium(IV) has garnered significant attention for its potential biomedical applications. It has been shown to exhibit insulin-mimetic properties, stimulating the phosphorylation of key proteins in the insulin (B600854) signaling pathway. wikipedia.org This has spurred research into its potential as a therapeutic agent for diabetes.

The spectroscopic properties of this compound have been thoroughly investigated to understand its electronic and molecular structure. The table below presents some of its key spectroscopic data.

Spectroscopic Data for Bis(2,4-pentanedionato)oxovanadium(IV)

Spectroscopic TechniqueKey Features
Infrared (IR) SpectroscopyStrong V=O stretching vibration around 996 cm⁻¹
Optical SpectrumExhibits two distinct electronic transitions

Properties

Molecular Formula

C10H16O5V

Molecular Weight

267.17 g/mol

IUPAC Name

oxovanadium;pentane-2,4-dione

InChI

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3H2,1-2H3;;

InChI Key

GGUKAPURIDGXAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.O=[V]

Origin of Product

United States

Synthetic Methodologies and Advanced Preparation Techniques for Bis 2,4 Pentanedionato Oxovanadium Iv

Established Synthetic Routes from Vanadium Precursors

Traditional synthetic methods for bis(2,4-pentanedionato)oxovanadium(IV) primarily rely on commercially available vanadium salts. These routes are well-documented and widely used in laboratory settings.

Synthesis from Vanadyl Sulfate (B86663)

A common and straightforward method for preparing bis(2,4-pentanedionato)oxovanadium(IV) involves the use of vanadyl sulfate (VOSO₄) as the starting material. The synthesis is typically carried out in an aqueous or alcoholic medium. In a representative procedure, vanadyl sulfate is dissolved in a suitable solvent, and then 2,4-pentanedione (acetylacetone, Hacac) is added to the solution. sphinxsai.com The reaction mixture is then neutralized to facilitate the formation of the complex.

The synthesis must be performed under anaerobic conditions to prevent the oxidation of the vanadium(IV) center. sbq.org.br It has been noted that conducting the synthesis in the presence of air can lead to impure products. sbq.org.br The pH of the reaction mixture is a critical parameter, with precipitation of the complex occurring at a lower pH range than previously reported. sbq.org.br

A typical synthesis involves dissolving vanadyl sulfate dihydrate in a dilute sulfuric acid solution under a nitrogen stream. sbq.org.br Acetylacetone (B45752) is then added, followed by a solution of sodium carbonate to adjust the pH and induce precipitation of the blue-green product. sbq.org.br The exclusion of atmospheric oxygen is crucial for obtaining a pure product, making further purification unnecessary. sbq.org.br

ReagentMolar RatioRole
Vanadyl Sulfate (VOSO₄)1Vanadium source
2,4-pentanedione (Hacac)>2Ligand source
Base (e.g., Na₂CO₃)VariableDeprotonation of Hacac and pH adjustment

Redox Synthesis from Vanadium Pentoxide

An alternative and historically significant route to bis(2,4-pentanedionato)oxovanadium(IV) starts from vanadium pentoxide (V₂O₅). This method involves the in-situ reduction of the vanadium(V) center to vanadium(IV). The reduction is typically achieved using a suitable reducing agent in the presence of acetylacetone.

One established procedure involves the reaction of vanadium pentoxide with acetylacetone in a boiling solvent. sbq.org.br However, a challenge with this method is ensuring the complete reaction of the V₂O₅, as unreacted starting material can contaminate the product. sbq.org.br The color change of the reaction mixture from a dark slurry to green and finally to blue is an indicator of the reaction's progress. sbq.org.br Performing this synthesis under a nitrogen atmosphere has been shown to lead to the complete reaction of V₂O₅ and the formation of a pure product. sbq.org.br

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, new synthetic strategies for bis(2,4-pentanedionato)oxovanadium(IV) and related complexes are being explored.

Green Chemistry Principles in Synthesis

Efforts to develop more sustainable synthetic methods for coordination compounds are ongoing. While specific green chemistry protocols for bis(2,4-pentanedionato)oxovanadium(IV) are not extensively detailed in the provided search results, the principles of green chemistry can be applied. For instance, a study on the eco-friendly synthesis of an oxovanadium(IV)-bis(abietate) complex highlights the use of aqueous solutions and avoids organic solvents, thereby minimizing the generation of toxic waste. nih.gov This approach, which involves a simple, direct route without the need for special atmospheric or temperature controls, serves as a model for developing greener syntheses for other vanadyl complexes, including bis(2,4-pentanedionato)oxovanadium(IV). nih.gov The key principles would involve the use of non-toxic solvents (ideally water), energy-efficient reaction conditions, and starting materials from renewable sources where possible.

Radiotracer Synthesis Methodologies for Isotopic Labeling

Bis(2,4-pentanedionato)oxovanadium(IV) has been identified as a potential radiotracer for cancer imaging using Positron Emission Tomography (PET). nist.govnih.gov This application has necessitated the development of efficient methods for labeling the compound with a suitable positron-emitting radionuclide, such as Vanadium-48 (⁴⁸V). nist.govnih.gov

The synthesis of [⁴⁸V]VO(acac)₂ requires specialized techniques adapted for handling radiotracer-level quantities of materials. nist.govnih.gov A method has been developed to produce Vanadium-48 using a compact medical cyclotron. nih.gov The subsequent labeling of the VO(acac)₂ complex involves a multi-step process that includes the reduction of [⁴⁸V]vanadate from its +5 oxidation state to +4. nih.gov This is typically achieved by refluxing in a solution containing ethanol (B145695) and sulfuric acid. nih.gov Following the reduction, acetylacetone is added to form the [⁴⁸V]VO(acac)₂ complex, which is then neutralized and purified. nih.gov

The characterization of the radiolabeled product at such low concentrations is challenging and cannot rely on traditional methods like visual inspection or crystallization. nih.gov High-performance liquid chromatography (HPLC) with radiation detection is a crucial tool for the characterization and purification of [⁴⁸V]VO(acac)₂. nist.govnih.gov

StepDescriptionKey Reagents
1. Production of ⁴⁸VCyclotron bombardment of a suitable target-
2. Reduction of [⁴⁸V]VanadateConversion of V(V) to V(IV)Ethanol, Sulfuric Acid
3. ComplexationFormation of the vanadyl acetylacetonate (B107027) complexAcetylacetone
4. Neutralization & PurificationpH adjustment and isolation of the final productSodium Carbonate, C-18 SPE cartridge

Purification and Isolation Strategies

The purity of bis(2,4-pentanedionato)oxovanadium(IV) is critical for its various applications. Several techniques can be employed for the purification and isolation of the complex.

When the synthesis is performed under strictly anaerobic conditions, the resulting product is often pure enough without the need for further purification. sbq.org.br However, if impurities are present, recrystallization is a common method. Solvents such as chloroform (B151607), benzene, toluene, and acetone (B3395972) have been used for recrystallization. sbq.org.br It is important to note that recrystallization from chloroform can sometimes yield a green solid instead of the characteristic blue-green product, indicating potential changes to the complex. sbq.org.br

Sublimation under reduced pressure is another effective purification technique. However, this method can sometimes lead to the formation of a black residue and the co-sublimation of a brown impurity. sbq.org.br

Commercially available bis(2,4-pentanedionato)oxovanadium(IV) has also been reported to sometimes contain a black, gummy residue upon dissolution in organic solvents, highlighting the importance of purification. sbq.org.br

Control over Stereochemistry and Isomerism in Analogous Oxovanadium(IV) Systems

While bis(2,4-pentanedionato)oxovanadium(IV) itself presents a relatively simple, symmetrical structure, the broader field of analogous oxovanadium(IV) chemistry has seen significant advancements in methodologies to control both stereochemistry at the metal center and geometric isomerism. These techniques are crucial for applications in asymmetric catalysis and materials science, where the specific three-dimensional arrangement of ligands dictates the complex's function. Control is typically achieved by employing chiral ligands or by manipulating reaction conditions to favor the formation of a specific isomer.

The primary strategies for inducing stereocontrol revolve around the use of chiral ligands that create a diastereomeric interaction during complex formation or in a catalytic transition state. This is particularly well-developed in the realm of oxovanadium(IV) Schiff base complexes, which can be considered analogues of the bis(2,4-pentanedionato) system in that they feature a VO²⁺ core chelated by organic ligands. By synthesizing Schiff base ligands from chiral amino acids or other optically active precursors, researchers can create a chiral environment around the vanadium center.

For instance, novel chiral oxovanadium(IV) complexes have been designed for the asymmetric catalytic oxidative coupling of 2-naphthols. nih.govsciensage.info These catalysts often incorporate double chiral centers, such as those derived from the condensation of chiral 3,3'-diformyl-2,2'-dihydroxy-1,1'-bi-2-naphthol with (S)-amino acids. nih.gov This design leads to the formation of complexes with helical secondary structures, which can enhance enantioselectivity in catalytic reactions. nih.gov The choice of the amino acid and the solvent system has been shown to be critical in achieving high enantiomeric excess (ee). nih.govnih.govacs.org For example, complexes derived from (S)-tert-leucine have demonstrated excellent performance, yielding products with up to 98% ee. acs.org

Similarly, a range of chiral tridentate Schiff base ligands, formed from substituted salicylaldehydes and α-amino acids, serve as effective catalysts for the enantioselective oxidative coupling of various 2-naphthol (B1666908) derivatives. nih.govcsu.edu.au The resulting oxovanadium(IV) complexes can achieve good yields and enantioselectivities up to 68% in these transformations. nih.govcsu.edu.au The steric and electronic properties of the substituents on the salicylaldehyde (B1680747) ring, as well as the choice of the amino acid, play a significant role in determining the stereochemical outcome of the reaction. nih.gov

Beyond enantioselectivity, control over geometric isomerism (cis-trans isomerism) has been demonstrated in octahedral adducts of bis(acetylacetonato)oxovanadium(IV). When the square pyramidal VO(acac)₂ acts as a Lewis acid and coordinates an additional ligand, such as a substituted pyridine, the incoming ligand can coordinate either cis or trans to the vanadyl oxygen. semanticscholar.org Both cis and trans isomers have been successfully isolated and structurally characterized for a series of six-coordinate bis(acetylacetonato)oxovanadium(IV) complexes containing N-donor pyridyl ligands. semanticscholar.org The specific isomer obtained can depend on factors like the nature of the pyridyl ligand and crystallization conditions. semanticscholar.org

The influence of the ligand structure on isomer preference is also evident in other analogous β-diketonate systems. For example, the bis(maltolato)oxovanadium(IV) complex, which features a substituted pyrone ring instead of a simple pentanedionato ligand, was found to exist in a cis conformation in a frozen methanol (B129727) solution. dntb.gov.ua This is in contrast to its known trans conformation in the crystalline solid state, highlighting the role of the environment (solution vs. solid) in determining the favored isomeric form. dntb.gov.ua The stability of these isomers can also be a factor; some diastereoisomeric oxovanadium(IV) complexes are sensitive to conversion at the chiral metal center at relatively low temperatures, a process that can be accelerated by moisture or traces of free ligand. researchgate.net

The table below summarizes research findings on the enantioselective oxidative coupling of 2-naphthols using various chiral oxovanadium(IV) catalyst systems, demonstrating the level of stereochemical control achievable.

Chiral Ligand Source / CatalystSubstrateSolventYield (%)Enantiomeric Excess (ee, %)Reference
Oxovanadium(IV) complex with ligand from 3,3'-diformyl-BINOL and (S)-tert-leucine2-NaphtholCarbon Tetrachloride9998 nih.govacs.org
Oxovanadium(IV) complex with ligand from 3,3'-diformyl-BINOL and (S)-valine2-NaphtholCarbon Tetrachloride9592 nih.gov
Oxovanadium(IV) complex with ligand from 3,3'-diformyl-BINOL and (S)-phenylalanine2-NaphtholCarbon Tetrachloride9883 nih.gov
Oxovanadium(IV) complex from 2-hydroxy-1-naphthaldehyde (B42665) and valine3-Methyl-2-naphtholCarbon Tetrachloride9068 nih.gov
Oxovanadium(IV) complex from 2-hydroxy-1-naphthaldehyde and phenylalanine6-Bromo-2-naphtholCarbon Tetrachloride10062 nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Electron Paramagnetic Resonance (EPR) Spectroscopy for Vanadium(IV) Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species like the d¹ vanadyl ion (VO²⁺) in VO(acac)₂. acs.orgsciensage.info The single unpaired electron in the vanadium(IV) center makes this complex EPR active, providing a sensitive probe of its electronic environment. acs.org

EPR spectra of VO(acac)₂ provide key parameters: the g-values and hyperfine coupling constants (A). udel.edu The g-value determines the magnetic field at which resonance occurs and is analogous to the chemical shift in NMR. For vanadyl complexes, the g-values are typically anisotropic, meaning they have different values depending on the orientation of the molecule with respect to the external magnetic field. This anisotropy is often resolved into parallel (g∥) and perpendicular (g⊥) components.

The interaction of the unpaired electron with the magnetic nucleus of ⁵¹V (I = 7/2) results in a characteristic eight-line hyperfine splitting pattern in the EPR spectrum. researchgate.netresearchgate.net The magnitude of this splitting is given by the hyperfine coupling constant, A, which is also anisotropic and resolved into A∥ and A⊥ components. The parallel transitions, which correspond to the orientation of the V=O bond parallel to the magnetic field, exhibit larger hyperfine coupling constants than the perpendicular transitions. udel.edu The analysis of these parameters provides information about the electronic structure and the nature of the metal-ligand bonding. udel.edu For instance, the extent and magnitude of hyperfine coupling can help identify the nuclei to which the unpaired electron is coupled. udel.edu

EPR Parameters for VO(acac)₂ in Different Environments
Environmentg∥g⊥A∥ (x 10⁻⁴ cm⁻¹)A⊥ (x 10⁻⁴ cm⁻¹)
Toluene Solution1.9481.980170.162.7
Pyridine Solution1.9471.979167.360.8

Electron Nuclear Double Resonance (ENDOR) spectroscopy is a high-resolution technique that combines EPR and NMR to probe the interactions between the unpaired electron and nearby magnetic nuclei. acs.org For vanadyl complexes, ⁵¹V ESE-ENDOR (Electron Spin Echo ENDOR) has been employed to investigate a variety of systems. acs.org This technique allows for the estimation of the ⁵¹V nuclear quadrupole coupling constants, which are sensitive to the electric field gradient at the vanadium nucleus. acs.org Studies have shown that the nuclear quadrupole coupling constant is particularly sensitive to ligands binding in the axial position, trans to the vanadyl oxygen. acs.org This makes ENDOR a valuable tool for identifying weakly coordinating donor atoms in this position, such as those that might be found in vanadyl-substituted proteins. acs.org In solution, ENDOR studies have been used to determine vanadium-proton distances, confirming the trans conformation of the acetylacetonate (B107027) ligands in VO(acac)₂. nih.gov

Vibrational Spectroscopic Analysis (FT-IR, Raman) for Ligand-Metal Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule, which are sensitive to bond strengths and molecular geometry. semanticscholar.org

In VO(acac)₂, the most characteristic vibrational feature is the strong V=O stretching mode, which appears in the IR spectrum as a sharp, intense band around 995 cm⁻¹. niscpr.res.in The position of this band is sensitive to the coordination environment of the vanadium center. youtube.com For example, the coordination of a sixth ligand in the axial position trans to the vanadyl oxygen typically causes a shift of the V=O stretching frequency to a lower wavenumber (around 950-955 cm⁻¹). niscpr.res.in

Other important vibrational bands include those associated with the acetylacetonate ligands. The C=O and C=C stretching vibrations of the chelate ring are observed in the 1500-1600 cm⁻¹ region. The V-O stretching modes involving the equatorial oxygen atoms of the acetylacetonate ligands are typically found at lower frequencies, around 560 cm⁻¹. researchgate.net Theoretical studies using ab initio calculations have been successful in reproducing the experimental IR features, allowing for a complete and unambiguous assignment of the vibrational modes. rsc.orgrsc.org

Key Vibrational Frequencies for VO(acac)₂
Vibrational ModeFrequency (cm⁻¹)Technique
ν(V=O)~995FT-IR, Raman
ν(C=O) / ν(C=C)1500-1600FT-IR, Raman
ν(V-O)equatorial~560FT-IR

Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Charge Transfer Phenomena

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic structure of VO(acac)₂ by probing the transitions between electronic energy levels. libretexts.org The spectrum of VO(acac)₂ is characterized by both d-d transitions and charge transfer bands. acs.orgnih.govyoutube.com

The d-d transitions, which involve the excitation of the single d-electron between the vanadium d-orbitals, are typically observed in the visible region of the spectrum and are relatively weak. libretexts.org In the square pyramidal geometry of VO(acac)₂, the d-orbitals are split into different energy levels. youtube.com The electronic spectrum typically shows three d-d transition bands. ias.ac.in These transitions are often sensitive to the solvent environment, as the coordination of a solvent molecule in the axial position can alter the energies of the d-orbitals. researchgate.net

In addition to the d-d bands, more intense charge transfer bands are observed in the ultraviolet region. ias.ac.in These transitions involve the transfer of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character (Ligand-to-Metal Charge Transfer, LMCT). nih.gov

Electronic Absorption Bands for VO(acac)₂
Wavelength (nm)Molar Extinction Coefficient (ε)Assignment
~340-470Lowd-d transition
~598Lowd-d transition
~680Lowd-d transition
<340HighCharge Transfer

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments and Solution Dynamics

While VO(acac)₂ is paramagnetic, which typically leads to broad and shifted NMR signals, ¹H NMR spectroscopy can still provide useful information about the ligand environment. jeol.com The presence of the unpaired electron on the vanadium(IV) center causes significant shifts in the resonances of the ligand protons. jeol.com For example, in the ¹H NMR spectrum of VO(acac)₂, the methyl and methine protons of the acetylacetonate ligands are shifted significantly from their diamagnetic positions. jeol.com The Evans method, which utilizes the shift of a reference compound in the presence of a paramagnetic species, can be used to determine the magnetic susceptibility and effective magnetic moment of the complex from ¹H NMR data. jeol.com

X-ray Crystallography and Diffraction Techniques for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for solid-state materials. researchgate.net The crystal structure of VO(acac)₂ has been determined by single-crystal X-ray diffraction, revealing a distorted square-pyramidal geometry around the central vanadium atom. chemicalbook.comacs.orgnih.gov The vanadium atom lies above the plane formed by the four equatorial oxygen atoms of the two bidentate acetylacetonate ligands. nih.gov The V=O double bond is perpendicular to this plane and is significantly shorter than the four equatorial V-O bonds. chemicalbook.com

The molecule possesses C₂ᵥ symmetry in the solid state. nih.gov The crystal structure of VO(acac)₂ adducts with N-donor ligands like pyridine has also been studied, showing a distorted octahedral geometry where the N-donor ligand coordinates in the position trans to the oxo group. iucr.orgnih.gov

Selected Bond Lengths and Angles for VO(acac)₂
ParameterValue
V=O Bond Length~1.58 Å
V-Oequatorial Bond Length~1.97 Å
Ooxo-V-Oacac Bond Angle~98-99°

Mass Spectrometry for Molecular Characterization and Speciation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For bis(2,4-pentanedionato)oxovanadium(IV), electron ionization mass spectrometry (EI-MS) provides detailed information on its fragmentation pathways, which is crucial for its characterization.

The mass spectrum of VO(acac)₂ is characterized by a prominent molecular ion peak [VO(acac)₂]⁺, corresponding to the intact molecule. nist.gov The fragmentation of this molecular ion is influenced by the strength of the metal-ligand bonds and the bonds within the acetylacetonate (acac) ligand itself. cdnsciencepub.com The process involves the initial ionization of the molecule, which can then break apart into smaller, charged fragments and neutral radicals. The uncharged radicals are not detected by the mass spectrometer. libretexts.org

Studies on the thermal decomposition of VO(acac)₂ have utilized mass spectrometry to identify the gaseous products formed, which include carbon monoxide and hydrogen. researchgate.net This provides insight into the bond-breaking sequence during thermal degradation. The fragmentation pattern typically involves the loss of methyl (CH₃) or acetyl (CH₃CO) groups, or the entire acetylacetonate ligand. The relative abundance of different fragments helps in confirming the structure of the complex. scienceready.com.au The most significant peaks in the electron ionization mass spectrum of VO(acac)₂ are generally the molecular ion and the fragment resulting from the loss of one acetylacetonate ligand.

Below is a table summarizing the major ions observed in the electron ionization mass spectrum of bis(2,4-pentanedionato)oxovanadium(IV).

Ion FormulaDescriptionApproximate m/z
[VO(C₅H₇O₂)₂]⁺Molecular Ion265
[VO(C₅H₇O₂)]⁺Loss of one acac ligand166
[VO(C₅H₇O₂) - CH₃]⁺Loss of one acac ligand and a methyl group151
[VO(C₅H₇O₂) - CH₃CO]⁺Loss of one acac ligand and an acetyl group123
[C₅H₇O₂]⁺Acetylacetonate ligand ion99

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are widely used to investigate the redox properties of metal complexes like bis(2,4-pentanedionato)oxovanadium(IV). CV provides information about the oxidation and reduction potentials of a species, the stability of its different oxidation states, and the kinetics of electron transfer reactions. researchgate.net

The electrochemistry of VO(acac)₂ has been studied in various non-aqueous solvents, such as dimethyl sulfoxide (DMSO) and acetonitrile (ACN). researchgate.netresearchgate.netacs.org These studies reveal the redox behavior associated with the V(IV)/V(V) and V(IV)/V(III) couples. In a typical CV experiment, a potential is swept between two limits, and the resulting current is measured. For a reversible one-electron process, the voltammogram shows a pair of peaks (anodic and cathodic) of similar height.

The oxidation of VO(acac)₂ to a vanadium(V) species and its reduction to a vanadium(III) species are the key redox processes observed. acs.org The exact potentials at which these processes occur are highly dependent on the solvent and the supporting electrolyte used. For example, the V(IV)/V(V) couple in VO(acac)₂ has been shown to be quasi-reversible. researchgate.net The electrochemical data indicate that the one-electron oxidation of VO(acac)₂ and the two-electron oxidation of the related V(acac)₃ complex can lead to the same final vanadium(V) products in solution. acs.org

The table below presents representative electrochemical data for bis(2,4-pentanedionato)oxovanadium(IV) obtained from cyclic voltammetry studies in a common organic solvent.

Redox CoupleSolvent/ElectrolyteE½ (V vs. reference electrode)Process
V(IV) ⇌ V(V) + e⁻DMSO / TBAP~ +0.7 to +0.8Oxidation
V(IV) + e⁻ ⇌ V(III)DMSO / TBAP~ -1.5 to -1.7Reduction

Note: Potentials are approximate and can vary based on experimental conditions such as the specific reference electrode (e.g., Ag/AgCl, SCE), scan rate, and electrolyte concentration. TBAP stands for tetrabutylammonium perchlorate.

These electrochemical studies are fundamental for applications where the redox activity of the vanadium center is exploited, such as in catalysis and in the development of electrolytes for non-aqueous redox flow batteries. researchgate.netresearchgate.net

Computational and Theoretical Investigations of Bis 2,4 Pentanedionato Oxovanadium Iv

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

The bonding between the vanadium center and the equatorial acetylacetonato (acac) ligands is predominantly characterized by σ-interactions. These interactions involve the filled orbitals of the acac ligands and the empty d-orbitals of the vanadium(IV) ion. In contrast, the interaction within the oxovanadium (V=O) moiety exhibits a more significant metal d-orbital participation, leading to a strong V-O bond with partial triple-bond character. Further stability is conferred upon the complex through three-orbital-four-electron stabilizing interactions involving the filled molecular orbitals of the acetylacetonate (B107027) ligands and the orbitals of the oxovanadium group, which reinforces both the axial and equatorial bonds. The single unpaired electron in this d¹ complex is localized in the non-bonding d(x²-y²) orbital.

DFT calculations have been successfully employed to model the geometrical parameters of bis(2,4-pentanedionato)oxovanadium(IV), yielding results that are in excellent agreement with experimental data obtained from X-ray crystallography. These calculations confirm the square pyramidal geometry of the complex, with the vanadium atom situated slightly above the plane formed by the four oxygen atoms of the two bidentate acetylacetonate ligands. The apical position is occupied by the oxo ligand.

A redetermination of the crystal structure at low temperatures has provided highly precise geometrical parameters, with standard deviations improved by an order of magnitude compared to earlier studies. These high-resolution data serve as a benchmark for validating the accuracy of computational models.

Selected Calculated and Experimental Geometrical Parameters of Bis(2,4-pentanedionato)oxovanadium(IV)
ParameterCalculated Value (Å/°)Experimental Value (Å/°)
V=O (apical) Bond Length-1.584(2)
V-O (basal) Bond Length-1.967(1) - 1.970(1)
O-V-O (basal) Angle--
O-V=O Angle--

Computational methods, particularly DFT, have been instrumental in calculating and interpreting the spectroscopic parameters of bis(2,4-pentanedionato)oxovanadium(IV). Theoretical approaches have successfully reproduced and assigned the features observed in various spectroscopic techniques, including infrared (IR), UV-visible, and electron paramagnetic resonance (EPR) spectroscopy.

Calculations have aided in the complete and unambiguous assignment of vibrational frequencies in the IR spectrum. Furthermore, theoretical models have provided a good fit for the frequencies associated with "d-d" and charge-transfer electronic transitions observed in the UV-visible spectrum. For EPR spectroscopy, DFT calculations have been used to determine the g and A tensors, which are crucial for understanding the magnetic properties of the complex.

Calculated Spectroscopic Parameters for Bis(2,4-pentanedionato)oxovanadium(IV)
Spectroscopic TechniqueCalculated ParameterSignificance
Infrared (IR) SpectroscopyVibrational FrequenciesAssignment of stretching and bending modes.
UV-Visible SpectroscopyElectronic Transition EnergiesIdentification of d-d and charge-transfer bands.
Electron Paramagnetic Resonance (EPR)g and A tensorsCharacterization of the paramagnetic nature of the V(IV) center.

Molecular Dynamics Simulations for Solution-State Behavior and Ligand Exchange

While specific molecular dynamics simulation studies on bis(2,4-pentanedionato)oxovanadium(IV) are not extensively detailed in the surveyed literature, the behavior of this complex in solution and the dynamics of ligand exchange are critical aspects of its chemistry. Computational studies on related systems and experimental observations suggest that in coordinating solvents, the vanadium center can expand its coordination number to six, with a solvent molecule occupying the vacant axial position trans to the oxo ligand.

Ligand exchange reactions are fundamental to the catalytic activity of bis(2,4-pentanedionato)oxovanadium(IV). Computational modeling can provide insights into the mechanisms of these exchanges, which can proceed through associative or dissociative pathways depending on the nature of the incoming and outgoing ligands and the solvent environment. For instance, in the epoxidation of cyclohexene, a complex reaction network involving various ligand exchange reactions with the oxidant and solvent molecules is computationally modeled to understand the catalytic cycle. ugent.be

Ab Initio Calculations of Electronic Transitions and Orbital Characteristics

Ab initio calculations, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, have been pivotal in understanding the electronic transitions and orbital characteristics of bis(2,4-pentanedionato)oxovanadium(IV). These high-level computational methods provide a detailed picture of the electronic structure of the molecule.

Effective core potential configuration interaction ab initio calculations have been used to investigate the electronic structure in detail. These studies confirm that the metal-ligand bonding with the equatorial acetylacetonate ligands is dominated by sigma interactions. The oxovanadium interaction is shown to have significant metal-d participation, resulting in a strong V-O bond with partial triple-bond character. The unpaired metal-d electron is found to be completely localized in the nonbonding d(x²-y²) orbital.

Furthermore, ab initio calculations have been successfully used to assign the low ionization energy bands in the photoelectron spectrum of the complex. The same theoretical approaches have also provided a good fitting of the frequencies associated with "d-d" and charge-transfer electronic transitions observed in the electronic spectrum of the molecule.

Computational Modeling of Reaction Pathways and Mechanistic Insights

Computational modeling has been instrumental in elucidating the reaction pathways and providing mechanistic insights into the chemical transformations involving bis(2,4-pentanedionato)oxovanadium(IV). These studies often employ DFT to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers.

One area where computational modeling has been particularly insightful is in the catalytic applications of this complex, such as in oxidation reactions. For the epoxidation of cyclohexene using tert-butyl hydroperoxide as an oxidant, computational studies have been used to identify the most active catalytic species and to unravel the most plausible reaction mechanism. ugent.be These studies suggest that the reaction proceeds through a complex network of active and inactive species, with the vanadium center cycling between the +IV and +V oxidation states. ugent.be The calculations indicate that alkylperoxo species are the most abundant active intermediates and that the reaction likely follows a concerted Sharpless-like mechanism. ugent.be

Another important reaction that has been studied computationally is the reduction of bis(2,4-pentanedionato)oxovanadium(IV) to vanadium(III) acetylacetonate. A proposed mechanism suggests that in the presence of excess acetylacetone (B45752) and free protons, this reduction can occur via a one-electron transfer process. nih.gov This is particularly relevant for applications such as in redox flow batteries, where the reversibility of the V(IV)/V(III) couple is crucial. nih.gov

Docking Calculations for Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking calculations have been employed to investigate the interactions of bis(2,4-pentanedionato)oxovanadium(IV) and its derivatives with biological macromolecules, such as proteins.

In the biological milieu, it is suggested that bis(2,4-pentanedionato)oxovanadium(IV) can undergo speciation, potentially dissociating into the mono-chelated species, [VO(acac)]⁺. Docking calculations have been performed to explore the binding of both the intact complex and its dissociated form to model proteins like lysozyme and ubiquitin. These simulations help to identify potential binding sites and the specific amino acid residues involved in the interaction.

For lysozyme, docking studies indicate that several sites are available for the binding of the [VO(acac)]⁺ moiety, often involving the coordination of two amino acid residues simultaneously. The intact bis(2,4-pentanedionato)oxovanadium(IV) complex is also predicted to bind to proteins, albeit through weaker, non-covalent interactions. For instance, docking simulations suggest an inert binding of the complex to lysozyme, where the vanadyl oxygen forms a hydrogen bond with the amide proton of a tryptophan residue, and the vanadium center is in proximity to the carbonyl oxygen of an alanine residue.

These computational docking studies are crucial for understanding the potential biological activity and the mechanism of action of vanadium-based therapeutic agents at a molecular level.

Reactivity, Redox Chemistry, and Reaction Mechanisms

Ligand Exchange Kinetics and Equilibria

The reactivity of bis(2,4-pentanedionato)oxovanadium(IV), often abbreviated as VO(acac)₂, includes the exchange of its acetylacetonate (B107027) (acac) ligands. In solution, particularly in the presence of coordinating species, VO(acac)₂ can undergo dissociation. Studies have shown that the complex can dissociate into a mono-chelated species, [VO(acac)]⁺ frontiersin.orgcnr.it. This dissociation is a crucial step in its interaction with biological molecules. For instance, in the presence of proteins like lysozyme and ubiquitin, the VO(acac)₂ complex dissociates, and the resulting mono-chelated [VO(acac)]⁺ cation then binds to the proteins frontiersin.orgcnr.it.

The equilibrium between the bis-chelated and mono-chelated forms can be influenced by concentration. An increase in the concentration of the vanadium complex can favor the interaction of the intact VO(acac)₂ molecule with proteins, although the binding of the dissociated [VO(acac)]⁺ fragment appears to be generally favored frontiersin.orgcnr.it. This dynamic equilibrium highlights the lability of the acac ligands and is a key feature of the coordination chemistry of this complex.

Oxidation-Reduction Potentials and Electrochemical Behavior

The electrochemical behavior of bis(2,4-pentanedionato)oxovanadium(IV) is characterized by a quasi-reversible one-electron process corresponding to the V(IV)/V(V) redox couple nih.gov. Cyclic voltammetry studies in dimethyl sulfoxide (DMSO) show this transition, which involves the oxidation of Vanadium(IV) to Vanadium(V) and the subsequent reduction back to Vanadium(IV) nih.gov.

In addition to the metal-centered redox process, the acetylacetonate ligands also exhibit electrochemical activity. A one-electron process is observed for the β-diketonate ligands before the vanadium-centered oxidation nih.gov. The standard apparent reduction potential for the V(V)/V(IV) couple in aqueous solutions is highly dependent on pH and complexation nih.gov. For example, at neutral pH, the reduction potential of a 1 mM H₂VO₄⁻ solution is significantly affected by the low solubility of the vanadyl cation, which is determined by the solubility product of [VO(OH)₂] nih.gov.

Table 1: Electrochemical Data for VO(acac)₂ in DMSO This table is interactive. Click on the headers to sort the data.

Process Oxidation Peak (Epa₂) Reduction Peak (Epc₂)
V(IV) ↔ V(V) Data not available in snippets Data not available in snippets
Ligand Process Epa₁ Epc₁
--- --- ---
β-diketonate Data not available in snippets Data not available in snippets

Interconversion of Vanadium Oxidation States

Vanadium is known for its ability to exist in multiple stable oxidation states, commonly +3, +4, and +5 libretexts.org. Bis(2,4-pentanedionato)oxovanadium(IV) is a V(IV) complex, but it can participate in redox reactions that lead to the interconversion between these oxidation states frontiersin.orgcnr.it.

Under biological conditions, the V(IV) state of VO(acac)₂ can be converted to V(III) and V(V) states frontiersin.orgcnr.it. Conversely, related V(III) complexes, such as V(acac)₃, are known to oxidize to V(IV) species like VO(acac)₂ and [VO(acac)]⁺ in the presence of proteins frontiersin.orgcnr.it. The V(II) state is also accessible, though it is very easily oxidized. In solution, V(II) ions are rapidly oxidized by air back to V(III) and eventually to the more stable blue V(IV)O²⁺ ion libretexts.org. Powerful oxidizing agents can also convert lower oxidation states back to V(IV) libretexts.org. The relative stability and interconversion of these states are dictated by the redox potential of the environment and the nature of the coordinating ligands nih.gov.

Interactions with Solvent Molecules and Adduct Formation

Bis(2,4-pentanedionato)oxovanadium(IV) is a five-coordinate complex that can act as a Lewis acid, allowing it to interact with solvent molecules and other Lewis bases to form six-coordinate adducts nih.gov. The geometry of VO(acac)₂ in the solid state is typically square-pyramidal. However, in coordinating solvents, this structure can change.

A study using electron nuclear double resonance (ENDOR) spectroscopy on VO(acac)₂ in frozen methanol (B129727) revealed detailed interactions with the solvent nih.gov. The findings showed the formation of a six-coordinate species with an inner-sphere methanol molecule coordinated in the position trans to the vanadyl oxygen (V=O). Additionally, another solvent molecule was found to be hydrogen-bonded to the vanadyl oxygen in an axial position nih.gov.

The complex readily forms adducts with N-donor ligands such as substituted pyridines nih.govbohrium.com. The reaction with pyridines in solution leads to an equilibrium between geometrical isomers rsc.org. Depending on the specific pyridine substituent, the resulting six-coordinate complexes can exist as either cis- or trans- isomers with respect to the orientation of the acetylacetonate rings nih.govbohrium.com. For example, adducts with pyridine and 4-cyanopyridine adopt a distorted octahedral geometry where the oxo and pyridyl ligands are trans to one another. In contrast, the adduct with 4-methoxypyridine crystallizes in a cis- configuration nih.gov.

Photochemical Reactivity and Excited State Dynamics

The photochemical reactivity of a compound is governed by its electronic structure and the nature of its excited states. For bis(2,4-pentanedionato)oxovanadium(IV), its electronic structure has been investigated through a combination of UV-photoelectron spectroscopy, electronic spectroscopy, and ab initio molecular orbital calculations nih.gov.

The electronic spectrum of VO(acac)₂ features both "d-d" transitions and charge-transfer transitions nih.gov. The unpaired electron in the d¹ vanadium(IV) ion is localized in a nonbonding d(xy) orbital nih.gov. The bonding with the equatorial acetylacetonate ligands is primarily characterized by sigma (σ) interactions. In contrast, the axial vanadyl bond (V=O) is very strong, exhibiting partial triple-bond character due to significant metal d-orbital participation nih.gov. Theoretical calculations have provided a good fitting for the frequencies associated with both the d-d and charge-transfer electronic transitions, which is fundamental to understanding the absorption of light and the generation of excited states that could lead to photochemical reactions nih.gov.

Catalytic Applications of Bis 2,4 Pentanedionato Oxovanadium Iv

Oxidation Catalysis

Bis(2,4-pentanedionato)oxovanadium(IV) is a potent catalyst for the oxidation of a variety of organic substrates, including hydrocarbons, alcohols, and sulfides. researchgate.net Its effectiveness in these reactions is a cornerstone of its utility in synthetic chemistry.

Epoxidation Reactions

One of the most well-documented applications of bis(2,4-pentanedionato)oxovanadium(IV) is in the epoxidation of allylic alcohols. wikipedia.org Vanadium-based catalysts are particularly selective for alkenes that possess allylic alcohol functionalities. wikipedia.org In these reactions, the catalyst demonstrates high stereoselectivity, typically forming the syn diastereomer. wikipedia.org The process is often carried out in combination with an oxidant, such as tert-butyl hydroperoxide (TBHP). mdpi.com The presence of the allylic hydroxyl group is crucial, as it coordinates to the vanadium center, directing the peroxide to the double bond and accelerating the reaction rate. wikipedia.orgacs.org

For cyclic allylic alcohols, the reaction rates are significantly accelerated when the hydroxyl group is in the axial position. wikipedia.org While bis(2,4-pentanedionato)oxovanadium(IV) is a common precursor, the active catalytic species often forms in-situ in the presence of the oxidant. mdpi.com

SubstrateCatalyst SystemKey FeatureSelectivity
Allylic AlcoholsVO(acac)₂ / TBHPCoordination of hydroxyl group to vanadium centerHigh syn diastereoselectivity
Cyclic Allylic AlcoholsVanadium-based catalystsRate accelerated with axial hydroxyl groupExcellent syn selectivity
Aromatic Olefins (e.g., Styrene)VO(acac)₂ / H₂O₂Effective for aromatic systemsGood epoxide yield

Polymerization Catalysis

Bis(2,4-pentanedionato)oxovanadium(IV) also serves as a precursor for catalysts in polymerization and oligomerization reactions. nih.gov While not always active on its own, it can be converted into highly active catalytic systems. For instance, new oxovanadium(IV) microclusters synthesized from vanadyl acetylacetonate (B107027), when activated by modified methylaluminoxane (MMAO-12), become highly effective precatalysts for olefin oligomerization. nih.gov

These catalytic systems have demonstrated high activity for the oligomerization of various olefins. nih.gov The specific activity depends on the substrate, as detailed in the table below. nih.gov The resulting oligomers consist of chains with a varying number of monomer units. nih.gov Furthermore, vanadium complexes are utilized in the ring-opening polymerization of cyclic esters and the polymerization of ethylene, often requiring a co-catalyst like dimethylaluminium chloride. mdpi.com

Olefin SubstrateCatalyst SystemCatalytic Activity Level
Allyl alcoholOxovanadium(IV) microclusters / MMAO-12Very Highly Active
2,3-dibromo-2-propen-1-olOxovanadium(IV) microclusters / MMAO-12Very Highly Active
3-buten-1-olOxovanadium(IV) microclusters / MMAO-12Very Highly Active
2-chloro-2-propen-1-olOxovanadium(IV) microclusters / MMAO-12Highly Active

Reduction Catalysis

Beyond oxidation, bis(2,4-pentanedionato)oxovanadium(IV) is involved in catalytic reduction processes. A notable example is the catalytic reduction of acetylacetone (B45752) that occurs during the electrolytic reduction of the vanadium complex itself at a mercury cathode. oup.com

In acetonitrile solutions, this catalytic reduction takes place at -2.1 V. The process yields hydrogen and the acetylacetonate anion as products. oup.com This is distinct from the direct electrolysis of acetylacetone, which produces a product with vicinal hydroxyl groups. oup.com A key observation in the controlled potential electrolysis is the presence of a steady-state current, suggesting a regenerative catalytic cycle. oup.com A proposed mechanism involves the regeneration of trivalent vanadium through a chemical reaction between divalent vanadium and acetylacetone. oup.com

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanisms of vanadium-catalyzed reactions is crucial for optimizing their performance and designing new catalysts. researchgate.netijcrt.org The d¹ electron configuration of the oxovanadium(IV) ion allows for fascinating coordination chemistry that is central to its catalytic activity. researchgate.net Mechanistic studies often reveal the formation of key intermediates, such as hydroperoxovanadium(V) species, which are identified as the active oxidizing agents in certain reactions. ijcrt.org

Role of Redox Shuttles in Catalysis

A fundamental aspect of the catalytic action of oxovanadium complexes is the V(IV)/V(V) redox cycle. researchgate.netoup.com This stable redox system allows the complex to act as a "redox shuttle," facilitating electron transfer during the catalytic process. oup.comrsc.org

In oxidation reactions, the V(IV) center is oxidized to a V(V) intermediate, such as a peroxo- or hydroperoxo-vanadium(V) species, which then transfers an oxygen atom to the substrate. ijcrt.orgresearchgate.net This regenerates the V(IV) state, allowing the catalyst to participate in subsequent cycles. researchgate.net This redox cycling is critical in various transformations, from the racemization of sulfoxides to oxidation catalysis. oup.comosaka-u.ac.jp The ability of ligands to stabilize the vanadium center in both its +4 and +5 oxidation states is crucial for the longevity and efficiency of the catalytic cycle. researchgate.netresearchgate.net

Design Principles for Enhanced Catalytic Activity

The catalytic performance of oxovanadium(IV) complexes is strongly correlated with the design of the surrounding ligands. researchgate.net A primary principle for enhancing catalytic activity is the appropriate modification of the ligand framework and coordination geometry. researchgate.net

Key design strategies include:

Ligand Modification : Introducing specific functional groups to the ligand can tune the electronic properties of the vanadium center. For instance, macrocycles with electron-donating pendant groups can enhance the electron density on the vanadium, stabilizing the higher oxidation states required for oxygen transfer. researchgate.net

Chiral Ligands : For asymmetric catalysis, the rational design of novel chiral ligands is paramount. Chiral oxovanadium(IV) complexes have been successfully prepared for the asymmetric oxidative coupling of 2-naphthols, achieving high enantioselectivities (83-98% ee). nih.govresearchgate.net

Stabilizing Frameworks : The ligand architecture must stabilize the vanadium complex against oxidative degradation to ensure catalyst longevity and reusability. researchgate.net Macrocyclic ligands often provide superior stability compared to their acyclic counterparts. researchgate.net

Substrate Accessibility : The ligand framework must allow for substrate access to the catalytic metal center. researchgate.net Developing new chiral bishydroxamic acid ligands, for example, has led to highly enantioselective vanadium-catalyzed epoxidation of challenging substrates like homoallylic alcohols. organic-chemistry.org

By carefully designing the coordination environment, it is possible to create eco-friendly and highly efficient catalysts with potential for industrial applications. researchgate.net

Strategies for Heterogeneous Catalysis (e.g., Immobilization)

The transition from homogeneous to heterogeneous catalysis is a critical step in the industrial application of bis(2,4-pentanedionato)oxovanadium(IV), also known as vanadyl acetylacetonate or VO(acac)₂. While VO(acac)₂ is an effective homogeneous catalyst for various organic transformations, its separation from the reaction mixture can be challenging and costly. Immobilization of the complex onto solid supports offers a practical solution, enabling easy catalyst recovery, reusability, and often, improved stability. A variety of materials have been explored as supports, each offering different properties that can influence the catalytic performance of the immobilized complex.

The primary strategies for the heterogenization of VO(acac)₂ involve its deposition or anchoring onto high-surface-area inorganic oxides, clays, and porous organic polymers. The choice of support and the method of immobilization are crucial as they can significantly impact the catalyst's activity, selectivity, and longevity.

One common approach is the direct impregnation or adsorption of VO(acac)₂ onto a support from a solution. Subsequent thermal treatment can then be employed to create supported vanadium oxide species. Another strategy involves the covalent bonding of the complex to a functionalized support. This can be achieved by modifying the support surface with ligands that can coordinate to the vanadium center or react with the acetylacetonate ligands.

Immobilization on Inorganic Supports

Inorganic materials are widely used as supports due to their high thermal and mechanical stability. Silica (SiO₂), titania (TiO₂), and various clays have been successfully employed for the immobilization of VO(acac)₂.

Silica (SiO₂): Silica is a popular choice due to its high surface area and well-defined porous structure. The immobilization of VO(acac)₂ on silica can be achieved by refluxing the complex with silica in a suitable solvent like toluene. The resulting material can be used as a heterogeneous catalyst for various reactions. The subsequent thermolysis of VO(acac)₂ adsorbed on a silica support leads to the formation of supported vanadium-oxygen structures.

Titania (TiO₂): Titania-supported VO(acac)₂ has demonstrated effectiveness in the selective oxidation of sulfides to sulfoxides. The catalyst can be prepared and reused for multiple cycles without a significant loss in activity and selectivity. This reusability is a key advantage of heterogeneous catalysis. A titania-supported VO(acac)₂ catalyst has also been investigated for the oxidation of aldehydes to carboxylic acids.

Clays: Natural and synthetic clays, such as laponite and K10-montmorillonite, have been utilized as supports for VO(acac)₂. The immobilization can be achieved directly onto the clay surface or through functionalization of the clay with anchoring groups like (3-aminopropyl)triethoxysilane (APTES). In the case of amine-functionalized clays, the VO(IV) complex can be anchored via a Schiff base condensation between the carbonyl groups of the acetylacetonate ligand and the amine groups of the grafted APTES. Direct immobilization onto the parent clays primarily occurs through covalent bonding between the vanadium center and the surface hydroxyl groups of the clay.

The following table summarizes the research findings on the catalytic performance of VO(acac)₂ immobilized on different inorganic supports in the epoxidation of geraniol.

CatalystSupportFunctionalizationSubstrateOxidantConversion (%)Selectivity (%)Reusability (cycles)
[VO(acac)₂]APTES@K10K10-montmorilloniteAPTESGeraniolt-BuOOHHighHigh5
[VO(acac)₂]@LapLaponiteNoneGeraniolt-BuOOHModerateModerateNot specified

Data compiled from a study on the epoxidation of geraniol.

Immobilization within Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable pore sizes, making them excellent candidates for catalyst supports. The heterogenization of VO(acac)₂ within a MOF has been shown to influence its catalytic behavior in the reaction of allylic alcohols. The confinement of the catalyst within the MOF's pores can lead to different product selectivities compared to the homogeneous catalyst.

Immobilization on Other Supports

Besides inorganic oxides and MOFs, other materials have been explored for the immobilization of VO(acac)₂. For instance, amine-activated carbons have been used as supports, demonstrating high catalytic activity in epoxidation reactions when using tert-butyl hydroperoxide (TBHP) as the oxidant.

The choice of immobilization strategy and support material is crucial in designing efficient and robust heterogeneous catalysts based on bis(2,4-pentanedionato)oxovanadium(IV). The interaction between the complex and the support can significantly alter the electronic and steric environment of the vanadium center, thereby influencing its catalytic properties. Further research in this area is focused on developing novel support materials and immobilization techniques to enhance the performance and expand the applicability of these heterogeneous catalysts.

Molecular and Cellular Biological Interactions in Vitro and Mechanistic Studies

Molecular Interactions with Proteins and Enzymes

The biological effects of bis(2,4-pentanedionato)oxovanadium(IV) are largely dictated by its interactions with various proteins and enzymes. These interactions can lead to the modulation of critical cellular functions.

Bis(2,4-pentanedionato)oxovanadium(IV) demonstrates a significant capacity to bind to serum transport proteins, particularly serum albumin. nih.gov This interaction is considered crucial for its transport and bioavailability. Studies have shown that VO(acac)₂ forms a 1:1 adduct with serum albumin. nih.gov This binding is noteworthy because the stability of the VO(acac)₂ complex allows it to remain largely intact upon binding, which is not always the case for other vanadyl chelates. nih.gov

The interaction of VO(acac)₂ with serum albumin is thought to be a key factor in its cellular uptake, with the entire albumin-VO(acac)₂ adduct being internalized. nih.gov In addition to albumin, interactions with other model proteins such as lysozyme and ubiquitin have been studied. These studies indicate that VO(acac)₂ can dissociate into a mono-chelated species, [VIVO(acac)]⁺, which then binds to these proteins. frontiersin.org The specific residues involved in these binding interactions can be predicted using computational docking techniques. frontiersin.org

ProteinInteraction DetailsSignificance
Serum AlbuminForms a 1:1 adduct; the chelate remains largely intact. nih.govConsidered crucial for transport and cellular uptake. nih.gov
LysozymeBinds to the dissociated mono-chelated species, [VIVO(acac)]⁺. frontiersin.orgDemonstrates the potential for interaction with a variety of proteins.
UbiquitinInteracts with the mono-chelated form of the complex. frontiersin.orgHighlights the compound's ability to engage with key cellular proteins.

A primary mechanism through which bis(2,4-pentanedionato)oxovanadium(IV) exerts its biological effects is by modulating the activity of key enzymes, particularly those involved in signaling pathways. It is a known inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B, which are negative regulators of insulin (B600854) signaling. uea.ac.uk By inhibiting these phosphatases, VO(acac)₂ can enhance the phosphorylation of proteins like the insulin receptor, thereby mimicking the effects of insulin. nih.govuea.ac.uk

Furthermore, VO(acac)₂ has been shown to enhance the activity of insulin receptor kinase. nih.gov This dual action of inhibiting phosphatases and activating kinases contributes significantly to its insulin-mimetic properties. The compound's ability to remain intact upon binding to serum albumin is believed to be crucial for its capacity to interact with and modulate the enzymes of the insulin-signaling pathway within the cytosol. nih.gov

Cellular Uptake and Intracellular Distribution Mechanisms (in Cell Lines)

The entry of bis(2,4-pentanedionato)oxovanadium(IV) into cells is a critical step for its biological activity. Research suggests that small molecule VO(acac)₂ does not simply diffuse through cell membranes but likely requires a carrier-mediated mechanism. nih.gov One proposed mechanism involves its binding to serum albumin, with the resulting adduct being internalized by the cell. nih.gov This process, termed transcytosis, allows the compound to move from the bloodstream into the interstitial fluid and subsequently into target cells. nih.gov

Once inside the cell, the distribution of VO(acac)₂ appears to be cell-type dependent. In some cell lines, such as human mammary epithelial cells (hTERT-HME1) and human colon cancer cells (HCT 116), the compound has been observed as granules within the cytoplasm. nih.gov In other cell lines, like human colon adenocarcinoma cells (HT-29), it has been found localized around the nuclear membrane and potentially within the nucleus. nih.gov The specific intracellular localization likely influences its downstream biological effects. The exact mechanism of translocation into the cell remains an important area of ongoing research. nih.gov

Modulatory Effects on Cellular Signaling Pathways (in Cell Lines)

Bis(2,4-pentanedionato)oxovanadium(IV) has been shown to significantly impact various cellular signaling pathways, leading to a range of biological responses.

One of the most extensively studied effects of bis(2,4-pentanedionato)oxovanadium(IV) is its influence on glucose metabolism. It has been demonstrated to increase the uptake of glucose in various cell lines, including 3T3-L1 adipocytes and human breast carcinoma cells. nih.govnih.gov This effect is largely attributed to its ability to modulate the insulin signaling pathway.

VO(acac)₂ enhances the tyrosine phosphorylation of the insulin receptor β-subunit (IRβ) and insulin receptor substrate 1 (IRS-1). nih.gov This increased phosphorylation leads to the activation of downstream signaling molecules such as Akt (also known as protein kinase B) and glycogen synthase kinase-3β (GSK-3β). nih.gov The activation of this cascade ultimately promotes the translocation of glucose transporters, such as GLUT4, to the cell membrane, facilitating increased glucose entry into the cell. mdpi.com The presence of serum albumin has been shown to maximize this effect. nih.gov

Signaling MoleculeEffect of VO(acac)₂Downstream Consequence
Protein Tyrosine Phosphatase 1B (PTP1B)Inhibition uea.ac.ukIncreased phosphorylation of insulin receptor. nih.gov
Insulin Receptor β (IRβ)Increased Tyrosine Phosphorylation nih.govActivation of insulin signaling cascade. nih.gov
Insulin Receptor Substrate 1 (IRS-1)Increased Tyrosine Phosphorylation nih.govRecruitment and activation of downstream kinases. nih.gov
Akt/Protein Kinase BIncreased Phosphorylation (Activation) nih.govPromotion of glucose transporter translocation. mdpi.com
Glycogen Synthase Kinase-3β (GSK-3β)Increased Phosphorylation (Inactivation) nih.govPromotion of glycogen synthesis.

In addition to its metabolic effects, bis(2,4-pentanedionato)oxovanadium(IV) can also influence cell cycle progression, an effect that has been particularly studied in cancer cell lines. Research has shown that this compound can induce cell cycle arrest at different phases, depending on the cell type. For instance, in human pancreatic cancer cells (AsPC-1), it has been observed to cause G2/M phase arrest. researchgate.net This arrest is often associated with an increase in reactive oxygen species (ROS) and the activation of signaling pathways like the MAPK/ERK and PI3K/AKT pathways. researchgate.netucl.ac.uk In human hepatoma HepG2 cells, VO(acac)₂ was found to block the G1/S phase of the cell cycle, an effect mediated by an activated ERK signal. The ability to halt the cell cycle contributes to its antiproliferative effects observed in various cancer cell lines.

Regulation of Reactive Oxygen Species (ROS) Levels (in Cell Lines)

Bis(2,4-pentanedionato)oxovanadium (IV), also known as vanadyl acetylacetonate (B107027) or VO(acac)₂, demonstrates a significant capacity to modulate intracellular levels of reactive oxygen species (ROS) in various cell lines. This regulation is a key aspect of its biological activity, influencing signaling pathways and cellular fate. The interaction of VO(acac)₂ with cellular systems often leads to a pro-oxidant effect, characterized by an elevation of ROS.

In human pancreatic cancer AsPC-1 cells, treatment with VO(acac)₂ has been shown to cause a dose- and time-dependent increase in intracellular ROS levels. tandfonline.com This surge in ROS is not uncontrolled; rather, it appears to trigger a cellular response. Evidence suggests the existence of an intracellular feedback loop that counteracts the elevated ROS levels, as indicated by an increased glutathione (GSH) content without a corresponding change in the expression of antioxidant enzymes. tandfonline.com This suggests that the cells attempt to restore redox homeostasis in response to the compound-induced oxidative stress.

The generation of ROS by vanadium compounds can occur through various mechanisms. Vanadium in the +4 oxidation state, as in VO(acac)₂, can participate in Fenton-like reactions, where it reacts with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). asianpubs.org This process is a significant contributor to the observed increase in intracellular ROS.

The consequences of this ROS elevation are multifaceted. At moderate concentrations, ROS can act as signaling molecules, activating pathways such as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways. tandfonline.com However, excessive ROS levels can lead to oxidative damage to cellular components and induce cell death. researchgate.net The dual nature of ROS as both signaling molecules and damaging agents highlights the complexity of the cellular response to VO(acac)₂.

The anticancer properties of some vanadium complexes are linked to their ability to generate ROS. tandfonline.com The resulting oxidative stress can contribute to the induction of apoptosis (programmed cell death) in cancer cells. tandfonline.com This pro-oxidant behavior is a critical component of the compound's mechanism of action in oncological contexts.

Table 1: Effects of bis(2,4-pentanedionato)oxovanadium (IV) on ROS Levels and Cellular Responses in AsPC-1 Cells

ParameterObservationReference
Intracellular ROS Levels Dose- and time-dependent increase tandfonline.com
Glutathione (GSH) Content Increased tandfonline.com
Antioxidant Enzyme Expression Unchanged tandfonline.com
Signaling Pathway Activation PI3K/AKT and MAPK/ERK pathways activated tandfonline.com

Interactions with Nucleic Acids and Lipids (In Vitro)

In vitro studies have revealed that bis(2,4-pentanedionato)oxovanadium (IV) can interact with and modify key biological macromolecules, namely nucleic acids and lipids. These interactions are fundamental to its biological effects.

Interactions with Nucleic Acids:

VO(acac)₂ has demonstrated a notable ability to induce cleavage of plasmid DNA in the absence of external activating agents. asianpubs.orgtandfonline.com This nuclease-like activity suggests a direct or indirect interaction with the DNA molecule. The mechanism of DNA cleavage by VO(acac)₂ is believed to be multifactorial, involving a mixed mechanism. One proposed pathway is the generation of reactive oxygen species, particularly hydroxyl radicals, which can then attack the deoxyribose backbone or the nucleotide bases, leading to strand scission. asianpubs.orgvu.lt

There is also evidence to suggest a more direct interaction of the vanadium complex with the DNA, possibly at the phosphodiester linkages, contributing to the cleavage. asianpubs.org The efficiency of this cleavage can be influenced by the surrounding medium, with studies showing that the activity is more pronounced in a phosphate-buffered medium compared to other buffers like Tris or HEPES. asianpubs.org This suggests that the local chemical environment plays a crucial role in modulating the DNA-damaging potential of the compound. Studies with various bis(β-diketonato) oxovanadium(IV) complexes have shown that they can cause DNA nicking, reducing the supercoiled form of plasmid DNA. tandfonline.comnih.govnih.gov

Interactions with Lipids:

The interaction of VO(acac)₂ with lipids has been investigated using model membrane systems such as liposomes and erythrocyte membranes. These studies indicate that the compound can influence the physical properties of lipid bilayers. Vanadyl compounds, including VO(acac)₂, have been shown to interact with the polar head groups of phospholipids. This interaction can lead to alterations in membrane fluidity and lipid organization. tandfonline.com

Specifically, VO(acac)₂ has been observed to decrease membrane fluidity and increase lipid order in erythrocyte membranes. tandfonline.com This effect on the physical state of the membrane can have significant biological consequences, as it can modulate the function of membrane-associated proteins, such as receptors and enzymes. The ability of vanadium complexes to traverse the cell membrane is also an important aspect of their biological activity. tandfonline.com

Table 2: Summary of In Vitro Interactions of bis(2,4-pentanedionato)oxovanadium (IV) with Nucleic Acids and Lipids

BiomoleculeType of InteractionObserved EffectPotential MechanismReference
Nucleic Acids (DNA) CleavageDegradation of plasmid DNAGeneration of ROS (hydroxyl radicals), direct interaction with phosphodiester linkages asianpubs.orgtandfonline.comvu.lt
Lipids (Membranes) Adsorption/InteractionAlteration of membrane fluidity and lipid orderInteraction with polar head groups of phospholipids tandfonline.com

Principles of Design for Biologically Active Oxovanadium Complexes

The biological activity of oxovanadium complexes is not solely dependent on the vanadium core but is significantly influenced by the nature of the coordinated ligands. The design of these complexes involves a careful selection of ligands to modulate their physicochemical properties, such as stability, lipophilicity, and redox potential, which in turn dictates their biological efficacy. This structure-activity relationship is a guiding principle in the development of new oxovanadium-based therapeutic agents. researchgate.net

A key consideration in the design of biologically active oxovanadium complexes is the choice of the coordinating atoms in the ligand. Ligands containing N and O donor atoms, such as those derived from Schiff bases and hydrazones, have been extensively studied. asianpubs.org The coordination of these ligands to the oxovanadium(IV) core can enhance the biological activity of the complex compared to the free ligand or the simple vanadyl salt. tandfonline.com For instance, the chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across cell membranes.

The geometry of the complex also plays a crucial role. Oxovanadium(IV) complexes often adopt a square-pyramidal geometry. nih.govnih.gov The specific arrangement of the ligands around the vanadium center can influence the complex's ability to interact with biological targets.

Furthermore, the electronic properties of the ligands can be tuned to modulate the redox behavior of the vanadium center. This is important as the biological activity of many vanadium compounds is linked to their ability to participate in redox reactions, such as the generation of ROS. mdpi.com The introduction of electron-withdrawing or electron-donating groups on the ligand framework can alter the V(V)/V(IV) redox potential, thereby influencing the complex's pro-oxidant or antioxidant capacity.

The stability of the complex under physiological conditions is another critical design parameter. A complex that is too labile may dissociate before reaching its target, while a complex that is too inert may not release the active vanadium species. Therefore, the design of the ligand should aim to achieve a balance between stability and reactivity. asianpubs.org

Table 3: Key Design Principles for Biologically Active Oxovanadium Complexes

Design PrincipleInfluence on Biological ActivityExample Ligand TypesReference
Ligand Donor Atoms Modulates stability and electronic propertiesSchiff bases (N, O donors), Hydrazones (N, O donors) asianpubs.org
Lipophilicity Affects membrane permeability and cellular uptakeLigands with aromatic or aliphatic groups tandfonline.com
Coordination Geometry Influences interaction with biological targetsSquare-pyramidal is common for oxovanadium(IV) nih.govnih.gov
Redox Potential Determines pro-oxidant/antioxidant capacityLigands with electron-donating/withdrawing groups mdpi.com
Stability Crucial for delivery to the target siteChelate-forming ligands asianpubs.org

Environmental Chemistry and Vanadium Speciation

Environmental Fate and Transformation Pathways

Upon release into the environment, bis(2,4-pentanedionato)oxovanadium(IV) is subject to a variety of transformation processes that alter its chemical structure and properties. These pathways include hydrolysis, oxidation, and potentially photodegradation and microbial degradation.

Hydrolysis and Oxidation: In aqueous environments, the complex can undergo hydrolysis, where the acetylacetonate (B107027) ligands are successively replaced by water molecules or hydroxide ions. This process is pH-dependent and can lead to the formation of various hydrolyzed species of the vanadyl cation (VO²⁺) scispace.com. The initial complex is insoluble in water, but its hydrolysis products may exhibit different solubilities and transport characteristics dntb.gov.ua. Furthermore, the vanadium(IV) center is susceptible to oxidation to the more mobile and generally more toxic vanadium(V) state, a process that can be influenced by the presence of dissolved oxygen and other oxidizing agents in the environment nih.gov. In an aqueous methanol (B129727) solution, vanadyl acetylacetonate can be oxidized by atmospheric oxygen to form a vanadium(V) species, leading to the detachment of one of the acetylacetonate ligands researchgate.net.

Thermal Decomposition: While primarily a laboratory observation, the thermal decomposition of vanadyl acetylacetonate provides insights into its potential breakdown under elevated environmental temperatures. Studies have shown that it decomposes in a multi-stage process, ultimately leading to the formation of vanadium oxides nih.govresearchgate.net.

Photodegradation: The role of sunlight in the degradation of bis(2,4-pentanedionato)oxovanadium(IV) in the environment is an area that requires more specific research. However, studies on other metal acetylacetonate complexes have shown that they can act as pro-oxidants and decompose under UV irradiation, suggesting a potential pathway for the environmental transformation of the vanadyl complex scispace.com.

Speciation in Aqueous and Soil Environments

The speciation of vanadium, which refers to the distribution of a chemical element amongst defined chemical species in a system, is a critical determinant of its mobility, bioavailability, and toxicity. The acetylacetonate ligands in bis(2,4-pentanedionato)oxovanadium(IV) play a significant role in its initial speciation upon entering aqueous and soil environments.

Aqueous Speciation: In aqueous solutions, the speciation of bis(2,4-pentanedionato)oxovanadium(IV) is highly dependent on pH. In the pH range of 6 to 8, the dominant species is the intact [VIVO(acac)₂] complex. However, it can also dissociate to form the mono-chelated species, [VIVO(acac)]⁺ mdpi.comacs.org. The stability of these complexes is influenced by the presence of other potential ligands in the water that could compete for coordination with the vanadyl ion mdpi.com.

Soil Speciation and Mobility: In the complex matrix of soil, the speciation of bis(2,4-pentanedionato)oxovanadium(IV) is governed by a combination of factors including soil pH, organic matter content, and the presence of mineral surfaces. The acetylacetonate ligands can influence the initial sorption behavior of the complex. Column leaching experiments with other forms of vanadium have shown that its mobility in soil is generally low, with a small fraction being readily leachable nih.gov. However, the organic nature of the acetylacetonate ligands could potentially alter this mobility. The long-term fate in soil likely involves the gradual hydrolysis of the complex and the subsequent interaction of the vanadyl ion with soil components researchgate.net. The speciation of vanadium in soil is ultimately controlled by soil properties rather than the initial form of the added vanadium researchgate.net.

Interaction with Environmental Ligands and Colloids

The transport and bioavailability of bis(2,4-pentanedionato)oxovanadium(IV) and its transformation products are heavily influenced by their interactions with natural organic matter and mineral colloids.

Interaction with Humic and Fulvic Acids: Humic and fulvic acids are ubiquitous components of soil and natural waters and are known to form strong complexes with metal ions. While direct studies on the interaction of the intact bis(2,4-pentanedionato)oxovanadium(IV) complex with these substances are scarce, it is well-established that the vanadyl ion (VO²⁺) can be complexed by the functional groups (primarily carboxylic and phenolic) present in humic and fulvic acids scispace.comresearchgate.net. Fourier Transform Infrared (FTIR) spectroscopy studies have been used to characterize the binding of metals to the functional groups of humic acids scispace.comnih.gov. It is plausible that there would be competitive interactions between the acetylacetonate ligands and the binding sites on humic substances for the vanadyl ion.

Interaction with Soil Colloids: Soil colloids, such as clay minerals and iron oxides, provide reactive surfaces for the adsorption of chemical species.

Clay Minerals: Studies have shown that the vanadyl ion can be adsorbed onto the surfaces of clay minerals like kaolinite and montmorillonite researchgate.netnih.gov. The mechanism of interaction can involve both outer-sphere and inner-sphere complexation nih.gov. Research on the immobilization of vanadyl acetylacetonate on amine-functionalized clays indicates a reaction between the carbonyl groups of the acetylacetonate ligand and the amine groups on the clay surface, suggesting a potential for strong binding researchgate.netosti.gov.

Below is a summary of key interactions and their potential implications:

Environmental ComponentInteraction with Bis(2,4-pentanedionato)oxovanadium(IV)Potential Implication
Water (Hydrolysis)Stepwise replacement of acetylacetonate ligands by water/hydroxide ions.Formation of more mobile or reactive vanadyl species.
Dissolved OxygenOxidation of V(IV) to V(V).Increased mobility and potential toxicity.
Sunlight (Photodegradation)Potential for degradation of the complex, though specific pathways are not well-defined.Transformation into simpler vanadium compounds and organic byproducts.
Soil MicroorganismsPotential for microbial reduction of any formed V(V) back to V(IV).Alteration of vanadium speciation and bioavailability.
Humic/Fulvic AcidsComplexation of the vanadyl ion after ligand exchange.Increased solubility and transport in dissolved organic matter.
Clay Minerals (e.g., Kaolinite, Montmorillonite)Adsorption of the vanadyl ion and potential reaction of the acetylacetonate ligand with functionalized surfaces.Immobilization and reduced bioavailability in the soil matrix.
Iron Oxides (e.g., Goethite)Strong adsorption of the vanadyl ion via inner-sphere complexation.Significant retention in iron-rich soils and sediments.

Advanced Materials Science Applications and Supramolecular Assemblies

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The structural motifs found in bis(2,4-pentanedionato)oxovanadium(IV) serve as valuable models for the design of vanadium-based metal-organic frameworks (MOFs). The oxygen-rich coordination sphere of the vanadium center in VO(acac)₂ is mimicked in the secondary building units (SBUs) of certain MOFs, which can act as effective catalysts. acs.org For example, vanadium-containing MOFs such as MIL-47 and the functionalized MOF-48 are constructed with vanadium centers in an oxygen-dominated environment, similar to that in VO(acac)₂. acs.org These materials have demonstrated high catalytic activity and stability in the selective oxidation of methane to acetic acid, rivaling homogeneous vanadium catalysts while offering the benefits of a heterogeneous system, such as easy separation and reusability. acs.org The design strategy involves using the known catalytic activity of molecular complexes like vanadyl acetylacetonate (B107027) as a blueprint for creating robust, porous catalytic frameworks. acs.org

Application in Hybrid Materials and Nanocomposites

Bis(2,4-pentanedionato)oxovanadium(IV) is a key precursor in the synthesis of a wide range of inorganic-organic hybrid materials and nanocomposites. These materials combine the properties of the vanadium complex with those of a host matrix, leading to synergistic functionalities.

One significant application is in the creation of novel nanocatalysts. The VO(acac)₂ complex can be covalently immobilized onto the surface of silica nanoparticles functionalized with agents like 3-aminopropyltriethoxysilane (APTES). rsc.org This process yields a hybrid nanocatalyst where the vanadium(IV) oxidation state is preserved. rsc.org Such hybrid materials have proven to be stable, reusable, and highly efficient catalysts for reactions like the epoxidation of allylic alcohols. rsc.orgwikipedia.org Similarly, it is used in the molecular designed dispersion method to prepare alumina-supported vanadium oxide catalysts. rsc.org In this process, the VO(acac)₂ complex interacts with the hydroxyl groups on the alumina surface. rsc.org

The sol-gel process is another common method for creating vanadia-containing hybrid materials. For instance, VO(acac)₂ can be used with precursors like vinyltriethoxysilane (VTES) and tetraethoxysilane (TEOS) to synthesize vanadia/silica hybrid materials that incorporate organic dyes. internationaljournalssrg.org Furthermore, VO(acac)₂ serves as a precursor for producing vanadium dioxide (VO₂) nanocrystals. nih.gov These nanocrystals can be dispersed within a polymer matrix to form nanocomposite thin films for thermochromic applications, where the material's optical properties change with temperature. nih.gov

Table 1: Examples of Hybrid Materials Synthesized from Bis(2,4-pentanedionato)oxovanadium(IV)

Hybrid Material TypeComponentsSynthesis MethodApplication
Nanocatalyst VO(acac)₂ on APTES-functionalized silica nanoparticlesCovalent immobilizationCatalytic epoxidation
Supported Catalyst Vanadium oxide on aluminaMolecular designed dispersionCatalysis
Dye-Doped Hybrid Vanadia, silica, thiazole azo dyesSol-gel processFunctional materials
Thermochromic Film VO₂ nanocrystals in a polymer matrixHydrothermal synthesis followed by dispersionSmart windows

Development of Magnetic Materials

Bis(2,4-pentanedionato)oxovanadium(IV) is an intrinsically magnetic molecule. The vanadium(IV) center has a d¹ electron configuration, resulting in a paramagnetic compound with a spin state of S = 1/2. wikipedia.orgrsc.org Its magnetic properties are a subject of interest for the development of molecular magnets and as probes in materials science.

The effective magnetic moment (μeff) for VO(acac)₂ and related complexes at room temperature is typically around 1.73 B.M., which is very close to the spin-only value expected for a single unpaired electron. researchgate.netresearchgate.net This indicates that the compounds are magnetically dilute, with minimal magnetic exchange between neighboring molecules in the solid state. researchgate.net The low symmetry of the square-pyramidal complex removes orbital degeneracy, contributing to this spin-only behavior. researchgate.net

Temperature-dependent magnetic susceptibility measurements confirm the paramagnetic nature of VO(acac)₂. rsc.org Advanced techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are used to characterize the magnetic and relaxation properties of the V(IV) center in solution. rsc.org Such studies are important for potential applications in fields like quantum information processing, where oxovanadium(IV) complexes are noted for their relatively long electron spin decoherence times. rsc.org While VO(acac)₂ itself is a simple paramagnet, understanding its magnetic behavior is foundational for designing more complex magnetic materials, including single-molecule magnets (SMMs) which can involve clusters of vanadium ions. nitrkl.ac.inufl.edu

Table 2: Magnetic Properties of Bis(2,4-pentanedionato)oxovanadium(IV)

PropertyTypical ValueSignificance
Electron Configuration One unpaired electron
Spin State (S) 1/2Origin of paramagnetism
Magnetic Moment (μeff) ~1.73 B.M.Close to spin-only value
Magnetic Behavior ParamagneticMagnetically dilute system

Design of Supramolecular Architectures Involving Bis(2,4-pentanedionato)oxovanadium(IV)

The square-pyramidal geometry of bis(2,4-pentanedionato)oxovanadium(IV), with its distinct vanadyl (V=O) bond, provides opportunities for building larger supramolecular structures through non-covalent interactions. The complex acts as a weak Lewis acid, capable of coordinating a sixth ligand in the axial position opposite the vanadyl oxygen. wikipedia.orgnih.gov This allows for the formation of adducts with Lewis bases like pyridine and methylamine. wikipedia.org

Furthermore, the vanadyl oxygen can act as a hydrogen bond acceptor. Spectroscopic studies have shown that in solvents like methanol (B129727), a solvent molecule can hydrogen-bond to the axial vanadyl oxygen atom while another coordinates directly to the vanadium center. nih.gov These specific, directional interactions—coordination bonds and hydrogen bonds—are fundamental to the principles of supramolecular chemistry. By choosing appropriate complementary molecules, it is possible to guide the self-assembly of VO(acac)₂ units into predictable, ordered architectures such as chains or networks. While complex, large-scale architectures based solely on VO(acac)₂ are not extensively documented, its fundamental interaction patterns are relevant to the design of more intricate coordination polymers and crystal engineering where it can be incorporated as a node or a modifying component.

Thin Film Deposition Techniques and Optoelectronic Applications

Bis(2,4-pentanedionato)oxovanadium(IV) is a widely used precursor for depositing thin films of various vanadium oxides (e.g., VO₂, V₂O₃, V₂O₅), which are of significant interest for optoelectronic applications. arxiv.org Its stability, volatility, and relatively low toxicity make it an excellent candidate for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and sol-gel methods. arxiv.orgnih.gov

In MOCVD, VO(acac)₂ is vaporized and transported into a reaction chamber where it thermally decomposes on a heated substrate to form a vanadium oxide film. nih.gov By carefully controlling deposition parameters such as temperature, precursor flow rate, and the reactive gas atmosphere, it is possible to selectively grow specific crystalline phases of vanadium oxide (e.g., monoclinic VO₂(M) or VO₂(B)) and to tailor the film's morphology and thickness. nih.gov

The sol-gel technique offers a simpler, low-cost alternative. A solution (sol) containing VO(acac)₂ dissolved in a solvent like methanol is deposited onto a substrate by spin-coating or dip-coating. arxiv.orgresearchgate.net Subsequent thermal annealing converts the precursor film into the desired crystalline vanadium oxide phase. arxiv.orgresearchgate.net

These resulting vanadium oxide films have important optoelectronic applications. For example, VO₂ films exhibit a metal-insulator transition near room temperature, causing a dramatic change in their optical properties, particularly in the infrared region. arxiv.org This makes them ideal for use in "smart windows" that can modulate solar heat gain. nih.gov Other vanadium oxides are being investigated for use as transparent conducting oxides or as absorber layers in thin-film solar cells. ekb.egresearchgate.net

Table 3: Thin Film Deposition Using Bis(2,4-pentanedionato)oxovanadium(IV) Precursor

Deposition TechniqueTypical SubstrateResulting MaterialKey ParametersOptoelectronic Application
MOCVD Silicon, GlassVO₂, V₂O₅Deposition Temperature (300-450 °C), Gas FlowThermochromic coatings, Sensors
Sol-Gel / Spin Coating Glass, SiliconVO₂, V₂O₃Sol Aging Time, Annealing Temperature & AtmosphereSmart windows, Solar cells

Q & A

Basic Research Questions

Q. What experimental and computational methods are used to determine the molecular structure of bis(2,4-pentanedionato)oxovanadium(IV)?

  • Methodology :

  • Experimental : Compare bond lengths/angles with structurally similar complexes (e.g., bis(2-methyl-8-quinolinolato)oxovanadium(IV)) using X-ray crystallography .
  • Computational : Optimize geometry using density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets in Gaussian03. Validate via spectroscopic data (IR, UV-Vis) .
    • Key Data :
  • Typical V=O bond length: ~1.58–1.62 Å; V–O(acetylacetonate): ~1.92–1.98 Å .

Q. How are thermodynamic properties (e.g., sublimation enthalpy) of bis(2,4-pentanedionato)oxovanadium(IV) experimentally determined?

  • Methodology :

  • Use differential scanning calorimetry (DSC) to measure sublimation enthalpy (ΔHsub). Sample purity is critical for reproducibility .
    • Key Data :
  • ΔHsub = 140.7 ± 4.0 kJ/mol at 493 K .

Q. What are the standard protocols for synthesizing bis(2,4-pentanedionato)oxovanadium(IV)?

  • Methodology :

  • Reflux vanadyl sulfate (VOSO4) with acetylacetone (Hacac) in ethanol/water (pH ~5–6). Isolate the green precipitate and recrystallize .
    • Critical Parameters :
  • pH control prevents hydrolysis to VO(OH)2 .

Q. What safety precautions are required when handling bis(2,4-pentanedionato)oxovanadium(IV) in the laboratory?

  • Guidelines :

  • Use PPE (gloves, goggles); avoid inhalation/ingestion. In case of exposure, rinse skin/eyes with water for 15+ minutes. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do ligand modifications (e.g., substitution of acetylacetonate with Schiff bases) alter the biological activity of oxovanadium(IV) complexes?

  • Methodology :

  • Synthesize Schiff base ligands (e.g., from 3-phenyl-4-amino-5-mercapto-1,2,4-triazole) and complex with VO<sup>2+</sup>. Assess insulin-mimetic activity via glucose uptake assays in adipocytes .
    • Key Findings :
  • Electron-withdrawing groups on ligands enhance stability and bioavailability (e.g., trifluoroacetylacetonate derivatives) .

Q. What mechanisms explain the insulin-mimetic effects of bis(2,4-pentanedionato)oxovanadium(IV) in diabetic models?

  • Methodology :

  • In vitro : Measure inhibition of protein tyrosine phosphatase 1B (PTP1B) and activation of AKT/PI3K pathways in HepG2 cells .
  • In vivo : Administer 0.5–5.0 μM doses to STZ-induced diabetic rats; monitor blood glucose reduction over 14 days .
    • Contradictions :
  • Some studies report pro-oxidant effects at high doses (>10 μM), necessitating dose-response evaluations .

Q. How can computational modeling (DFT) predict the redox behavior of bis(2,4-pentanedionato)oxovanadium(IV) in aqueous solutions?

  • Methodology :

  • Simulate redox potentials using Gaussian09 with solvent models (e.g., PCM). Compare with cyclic voltammetry data (E1/2 ≈ +0.25 V vs. Ag/AgCl) .
    • Key Insight :
  • The V<sup>IV</sup>/V<sup>V</sup> redox couple is stabilized by chelation, reducing oxidative degradation .

Q. How do crystallographic studies resolve discrepancies in the coordination geometry of bis(2,4-pentanedionato)oxovanadium(IV) adducts?

  • Methodology :

  • Analyze single-crystal XRD data for pyridine adducts. For example, 4-methoxypyridine induces cis-O/V=O geometry, while pyridine yields trans-O/V=O .
    • Key Data :
  • Distorted octahedral geometry with bond angles: O–V–N ≈ 168° (trans) vs. 92° (cis) .

Q. What strategies address contradictions in reported bioactivity data for vanadium complexes?

  • Methodology :

  • Standardize assay conditions (e.g., cell lines, vanadium speciation controls). Use ICP-MS to quantify intracellular vanadium accumulation .
    • Example :
  • Discrepancies in H-35 cell proliferation studies resolved by controlling for V(V) ↔ V(IV) interconversion .

Tables

Table 1 : Thermodynamic Properties of Bis(2,4-pentanedionato)oxovanadium(IV)

PropertyValueMethod
Sublimation Enthalpy140.7 ± 4.0 kJ/molDSC
Melting Point493 KDSC

Table 2 : Ligand Effects on Redox Potentials

LigandE1/2 (V)Geometry
Acetylacetonate+0.25Octahedral
Malate+0.18Square Pyram.
Tartrate+0.12Trigonal Bipy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.